1,4-Bis(chloromethyl)naphthalene

Vue d'ensemble

Description

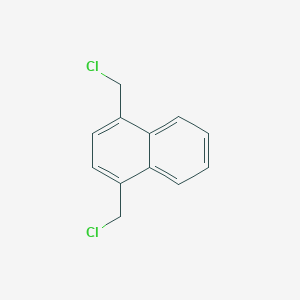

1,4-Bis(chloromethyl)naphthalene is an organic compound with the molecular formula C12H10Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Méthodes De Préparation

The synthesis of 1,4-Bis(chloromethyl)naphthalene typically involves the chloromethylation of naphthalene. One common method is the Blanc chloromethylation, which uses paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride (ZnCl2) or arsenic chloride (AsCl3). The reaction is usually carried out in solvents like glacial acetic acid or diethyl ether at elevated temperatures (60-90°C) to achieve high yields .

Analyse Des Réactions Chimiques

1,4-Bis(chloromethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.

Polymerization: It is used as a reactant to prepare fluorescent polymers and oligomers.

Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Applications in Pharmaceuticals

BCMN serves as a building block for synthesizing various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic properties, including antifungal and antibacterial activities. For instance, studies indicate that BCMN exhibits notable antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents .

Table 1: Pharmaceutical Applications of BCMN

| Application Area | Description |

|---|---|

| Antifungal Agents | Potential use in developing new antifungal compounds. |

| Antibacterial Agents | Investigated for antibacterial properties. |

| Synthetic Intermediates | Key intermediate in synthesizing various drugs. |

Material Science Applications

BCMN is also utilized in material science, particularly in the synthesis of functional resins and polymers. It acts as a cross-linking agent or curing agent in polymer formulations, enhancing the thermal stability and mechanical properties of the final products .

Case Study: Use in Polymers

Research has shown that incorporating BCMN into polysulfide polymers can improve their performance as sealants in construction applications. The chloromethyl groups facilitate cross-linking reactions that enhance the durability and resistance of these materials to environmental factors .

Agricultural Applications

In agriculture, derivatives of BCMN have been studied for their role as growth regulators. For example, naphthalene acetic acid (NAA), derived from naphthalene compounds, is well-known for its ability to stimulate plant growth and improve fruit quality .

Table 2: Agricultural Applications of BCMN Derivatives

| Application Area | Description |

|---|---|

| Growth Regulators | Used to enhance growth in various crops. |

| Fruit Quality Improvement | Improves yield and quality of fruits. |

Spectroscopic Studies

Spectroscopic methods have been employed to study the properties of BCMN and its derivatives. These studies provide insights into the molecular interactions and structural characteristics of the compound, which are crucial for understanding its reactivity and potential applications .

Mécanisme D'action

The mechanism of action of 1,4-Bis(chloromethyl)naphthalene involves its ability to interact with biological molecules. The chlorine atoms can form bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction is the basis for its antifungal and antibacterial properties .

Comparaison Avec Des Composés Similaires

1,4-Bis(chloromethyl)naphthalene can be compared with other chloromethylated naphthalene derivatives, such as 1,5-Bis(chloromethyl)naphthalene. While both compounds have similar chemical properties, their reactivity and applications may differ due to the position of the chlorine atoms on the naphthalene ring. For example, this compound is more commonly used in polymer synthesis, whereas 1,5-Bis(chloromethyl)naphthalene may have different reactivity patterns .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it a valuable building block for synthesizing a wide range of organic compounds and materials.

Activité Biologique

1,4-Bis(chloromethyl)naphthalene (BCMN) is an organic compound with the molecular formula C12H10Cl2. This compound is a derivative of naphthalene, characterized by the substitution of two chloromethyl groups at the 1 and 4 positions of the naphthalene ring. BCMN has garnered attention in various scientific fields due to its notable biological activities, particularly its antifungal and antibacterial properties.

BCMN is synthesized primarily through chloromethylation of naphthalene, often using paraformaldehyde and hydrogen chloride in the presence of catalysts like zinc chloride or arsenic chloride. The reaction typically occurs in solvents such as glacial acetic acid at elevated temperatures, yielding a compound that exhibits unique reactivity due to its chloromethyl groups.

Antifungal Properties

BCMN has been reported to exhibit antifungal activity against various fungal strains. The mode of action is believed to involve disruption of fungal cell membranes or interference with cellular metabolic pathways. For instance, studies have shown that BCMN can inhibit the growth of Candida albicans, a common fungal pathogen, by affecting its ergosterol biosynthesis pathway .

Antibacterial Properties

In addition to its antifungal effects, BCMN demonstrates significant antibacterial activity. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of protein synthesis pathways, leading to bacterial cell death .

The biological activity of BCMN can be attributed to its chemical structure. The chloromethyl groups are reactive sites that can interact with nucleophiles present in microbial cells. This interaction may lead to the formation of covalent bonds with essential cellular components, thereby disrupting normal cellular functions and leading to cell death.

Case Studies

- Antifungal Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, BCMN was tested against various fungi, demonstrating a minimum inhibitory concentration (MIC) as low as 8 μg/mL for Candida albicans.

- Antibacterial Activity : A separate investigation published in Applied Microbiology indicated that BCMN exhibited an MIC of 16 μg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

- Comparative Studies : Comparative analyses with other chlorinated naphthalene derivatives showed that BCMN had superior antimicrobial properties compared to its analogs, suggesting that the specific positioning of chlorine atoms significantly influences biological activity.

Data Tables

| Compound Name | Antifungal MIC (μg/mL) | Antibacterial MIC (μg/mL) |

|---|---|---|

| This compound | 8 | 16 |

| 1,5-Bis(chloromethyl)naphthalene | 32 | 64 |

| Naphthalene | >100 | >100 |

Propriétés

IUPAC Name |

1,4-bis(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIHHEJEQAQZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216045 | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6586-89-6 | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6586-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6586-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the chlorine atoms in 1,4-bis(chloromethyl)naphthalene?

A1: The chlorine atoms in this compound adopt a specific conformation relative to the naphthalene ring. The torsion angles Cr—Cr—Cm—Cl around the Cm—Cr bonds are -104.1° (4) and -101.9° (4), where Cm represents a methylene carbon and Cr represents a ring carbon atom []. This indicates that the chlorine atoms are oriented in a non-planar fashion with respect to the naphthalene ring.

Q2: How do the molecules of this compound interact in the solid state?

A2: In the crystal lattice, this compound molecules related by translation along the b-axis stack together. This stacking arises from π–π interactions between the aromatic rings of neighboring molecules. Specifically, interactions occur between both unsubstituted and substituted rings, with a centroid-to-centroid distance of 3.940 Å [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.